[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate
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Overview
Description
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate is a bioactive compound found in various medicinal plants, particularly in the Calotropis species . It is known for its diverse biological activities and potential therapeutic applications. The compound has garnered interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate can be synthesized through oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method involves the use of tert-butyl hydroperoxide (TBHP) and a catalytic amount of manganese dioxide (MnO₂) to achieve the desired benzoylated product. The reaction conditions are typically mild, and the process exhibits excellent chemoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned CDC method. The scalability of this process makes it suitable for industrial applications, ensuring a consistent supply of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylated derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical pathways, including:
Enzyme Inhibition: this compound can inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.
Gene Expression: It can influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoylinesolone: Another bioactive compound found in the same plant species.
Calotropagenin: A compound with similar biological activities.
Calotropin: Known for its medicinal properties.
Uniqueness
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
19534-89-5 |
---|---|
Molecular Formula |
C28H36O6 |
Molecular Weight |
468.59 |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C28H36O6/c1-17(29)21-11-14-28(33)26(21,3)23(34-24(31)18-7-5-4-6-8-18)16-22-25(2)12-10-20(30)15-19(25)9-13-27(22,28)32/h4-9,20-23,30,32-33H,10-16H2,1-3H3/t20-,21+,22+,23+,25-,26-,27-,28+/m0/s1 |
InChI Key |
QYGCNWGDTWSRCZ-WOVUGGNUSA-N |
SMILES |
CC(=O)C1CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=CC=C5)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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